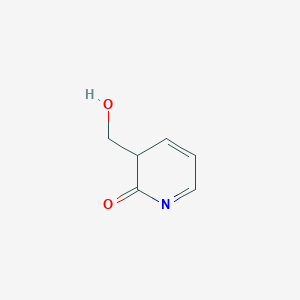

3-(Hydroxymethyl)-2(3H)-pyridinone

Description

Structure

3D Structure

Properties

CAS No. |

42330-61-0 |

|---|---|

Molecular Formula |

C6H7NO2 |

Molecular Weight |

125.13 g/mol |

IUPAC Name |

3-(hydroxymethyl)-3H-pyridin-2-one |

InChI |

InChI=1S/C6H7NO2/c8-4-5-2-1-3-7-6(5)9/h1-3,5,8H,4H2 |

InChI Key |

AQCOBXMYIXSSSY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(C(=O)N=C1)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxymethyl 2 3h Pyridinone and Its Analogues

Direct Pyridinone Ring Construction Strategies

These methods build the pyridinone ring from acyclic or simpler cyclic precursors, offering high flexibility in introducing various substituents.

One-pot cyclization reactions are highly efficient processes that combine multiple reaction steps in a single vessel, saving time and resources. L-proline, an environmentally benign organocatalyst, has been effectively used to catalyze the synthesis of various heterocyclic compounds. rsc.orgrsc.org For instance, the synthesis of 2-aryl-2H,5H-thiopyrano[2,3-b]thiochromen-5-one derivatives is achieved from 4-hydroxydithiocoumarin and cinnamaldehyde (B126680) using L-proline as a catalyst. rsc.org This reaction proceeds through a mechanism involving imine formation, a Mannich reaction, and subsequent cyclization. rsc.org The use of L-proline promotes the reaction under mild conditions with good yields and high atom economy. rsc.org While not a direct synthesis of 3-(hydroxymethyl)-2(3H)-pyridinone, this methodology highlights the potential of organocatalysis in constructing complex pyridinone-fused systems.

Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates all or most of the starting materials. nih.govrsc.org This approach is celebrated for its operational simplicity and efficiency. nih.gov Various MCRs have been developed for the synthesis of highly functionalized 2-pyridone derivatives. rsc.orgresearchgate.net

Notable examples include the Ugi and Passerini reactions, which are isocyanide-based MCRs. researchgate.netresearchgate.netresearchgate.net The Passerini reaction is a three-component reaction involving a carboxylic acid, a ketone or aldehyde, and an isocyanide to yield an α-acyloxy carboxamide. researchgate.net The Ugi reaction is a four-component condensation between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid, producing an α-acylamino amide. researchgate.neteurekaselect.com These reactions provide rapid access to complex molecular scaffolds from simple starting materials. nih.govrug.nl

Below is a table summarizing examples of multicomponent reactions used to synthesize 2-pyridone analogues.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref |

| Three-component | Aromatic aldehydes, malononitrile (B47326), 4-hydroxy-1,6-dimethylpyridin-2(1H)-one | Triethylamine, EtOH, reflux | Pyrano[3,2-c]pyridones | nih.govrsc.org |

| Three-component | Aldehyde, malononitrile, barbituric acid | None (solvent-free) | Pyrano[2,3-d]pyrimidine-2,4(1H,3H)-diones | nih.gov |

| Four-component (Ugi) | 3-Formylchromones, amines, isocyanides, glyoxylic acids | Sequential one-pot, two-step | Spiropyrrolidinochromanones | researchgate.net |

| Hantzsch Synthesis | Aromatic aldehydes, β-dicarbonyl compounds (2 equiv.), ammonia | Mechanochemical grinding | 1,4-Dihydropyridines | nih.gov |

Annulation reactions are a class of chemical reactions that form a new ring onto a pre-existing molecule. These reactions are a powerful strategy for constructing fused heterocyclic systems. beilstein-journals.org

A [3+2+1] annulation strategy has been developed for preparing pyridine (B92270) N-oxides, where stabilized enolates react with vinamidinium salts and hydroxylamine (B1172632) hydrochloride. princeton.edu Another approach involves a self-[3+2] annulation of pyridinium (B92312) salts to synthesize N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. rsc.org

Transition-metal-catalyzed C-H activation and subsequent annulation have emerged as an efficient method for assembling polyaromatic scaffolds. nih.gov For example, a rhodium-catalyzed C-H/C-H vinylene cyclization using vinylene carbonate as a "vinylene transfer" agent allows for the direct annulative π-extension of imidazole- and pyrazole-fused aromatics. nih.gov Similarly, a cobalt(III)-catalyzed redox-neutral annulation of acrylamides with vinylene carbonate provides pyridinones in very good yields. organic-chemistry.org Ruthenium(II)-catalysis has been employed in a one-pot domino {[4 + 2] & [5 + 2]} double annulation of fused arenes with alkynes to create uncommon oxepino-pyridine skeletons. rsc.org Nickel-catalyzed C–H bond activation followed by olefin carbometalation provides access to 1,6-carboannulated 2-pyridones. thieme-connect.com

The Guareschi-Thorpe reaction is a classic method for synthesizing 2-pyridones. wikipedia.orgquimicaorganica.org The reaction typically involves the condensation of a cyanoacetamide with a 1,3-dicarbonyl compound. wikipedia.orgquimicaorganica.org A modified version, known as the Guareschi-Thorpe condensation, reacts cyanoacetic ester with an acetoacetic ester in the presence of ammonia. drugfuture.com

This reaction is a cornerstone in pyridine chemistry and has been adapted into various multicomponent approaches. nih.gov For instance, hydroxy-cyanopyridines can be synthesized through a three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium (B1175870) carbonate in an aqueous medium. nih.govresearchgate.netrsc.orgresearchgate.net This green chemistry approach is inexpensive and environmentally friendly. nih.govresearchgate.net The mechanism involves the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol (B89426) condensation with the β-ketoester, followed by cyclization to yield the pyridine ring. nih.gov The Guareschi reaction has been instrumental in the synthesis of various pyridone derivatives, including key intermediates for pharmaceuticals. nih.govresearchgate.net

Synthesis from Related Heterocyclic Precursors

An alternative to building the pyridinone ring from scratch is to modify existing heterocyclic structures that share a similar core. This is a particularly effective strategy when the starting heterocycle is readily available, such as from natural sources.

Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one), a natural product derived from fungi, is a common precursor for the synthesis of 3-hydroxy-4-pyridinone derivatives. nih.govacs.orgacs.org The core structure of kojic acid, a γ-pyrone, can be converted into a pyridinone ring by reacting it with a primary amine. This reaction replaces the ring oxygen atom of the pyrone with a nitrogen atom from the amine, effectively transforming the 4H-pyran-4-one scaffold into a 4(1H)-pyridinone.

This conversion is a key step in the synthesis of a wide range of hydroxypyridinone derivatives. For instance, a series of kojic acid derivatives were synthesized to serve as molecular probes for D-amino acid oxidase (DAAO) inhibitors. nih.gov The synthesis started with protected kojic acid, which was then coupled with various organic halides or alcohols before deprotection. nih.gov The pyranone core was then converted to a pyridinone to enhance binding affinity. nih.gov Similarly, hydroxypyridinone-chloroquine hybrids have been synthesized from kojic acid for evaluation in antiplasmodial studies. nih.gov

The general transformation is summarized in the table below.

| Starting Material | Reagent | Product | Significance | Ref |

| Kojic Acid | Primary Amine (R-NH₂) | N-substituted 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one | Conversion of a natural product to a valuable chelating agent and pharmaceutical scaffold. | nih.govacs.org |

| 2-(Hydroxymethyl)-5-((4-methoxybenzyl)oxy)-4H-pyran-4-one | Primary Amine, followed by other modifications | Substituted 3-hydroxy-pyridine-2(1H)-one derivatives | Synthesis of potent enzyme inhibitors. | nih.gov |

Conversion of Maltol (B134687) Derivatives to Hydroxypyridinones

A significant route to hydroxypyridinones involves the chemical transformation of maltol and its derivatives. Maltol, a naturally occurring organic compound found in sources like germinated barley seeds, serves as a versatile starting material. researchgate.net The core reaction involves the conversion of the pyranone ring of maltol into a pyridinone ring.

This transformation is typically achieved by reacting a maltol derivative, such as 2-ethyl-3-hydroxy-4H-pyran-4-one (ethyl maltol), with a primary amine. researchgate.net This process effectively replaces the oxygen atom in the pyranone ring with a nitrogen atom from the amine, yielding the corresponding N-substituted 3-hydroxy-4-pyridinone. Microwave-assisted reactions have been shown to facilitate this conversion efficiently. researchgate.net The use of different primary amines allows for the introduction of various substituents at the nitrogen atom of the pyridinone ring, providing a straightforward method for generating a library of hydroxypyridinone analogues. researchgate.net

For instance, the reaction of maltol with a primary amine can be represented as follows:

Figure 1: General scheme for the synthesis of 3-hydroxy-4-pyridinones from maltol.

This methodology has been successfully employed to synthesize a range of lipophilic 3-hydroxy-4-pyridinones. researchgate.net The resulting hydroxypyridinones can be further modified or used in coordination chemistry, for example, in the formation of copper (II) complexes. researchgate.net

Approaches via Blaise Reaction Intermediates

A conceptually different approach to constructing the pyridin-2-one skeleton is through a vinylogous Blaise reaction. This method provides a [C4 + CN] assembly strategy, where a four-carbon unit reacts with a nitrile to form the pyridine ring. researchgate.net

The reaction involves the zinc-mediated addition of an organozinc reagent, derived from a compound like ethyl-4-bromocrotonate, to a nitrile. This is followed by cyclization to form the C(6)-substituted pyridin-2-one. researchgate.net The use of trimethylsilyl (B98337) chloride as a catalyst in a solvent such as 1,4-dioxane (B91453) has been shown to be effective for this transformation. researchgate.net This single-step process offers a direct route to a variety of pyridin-2-ones with substitution at the 6-position, depending on the nitrile used. researchgate.net

While this method provides a powerful tool for the synthesis of the core pyridinone structure, further functionalization would be necessary to introduce the hydroxymethyl group at the 3-position.

Functional Group Interconversions and Derivatization at the Pyridinone Core

Once the pyridinone ring is formed, a variety of functional group interconversions and derivatization reactions can be employed to introduce or modify substituents, including the key hydroxymethyl group.

Introduction of the Hydroxymethyl Moiety

The hydroxymethyl group (-CH₂OH) is a crucial functional group that can be introduced onto the pyridinone ring through several methods. wikipedia.org One common strategy involves the reduction of a corresponding carboxylic acid or ester derivative at the desired position.

For example, a pyridinone with a carboxyl group at the 3-position can be reduced using a suitable reducing agent, such as lithium aluminium hydride, to yield the 3-(hydroxymethyl)pyridinone. Alternatively, formylation of the pyridinone ring followed by reduction of the resulting aldehyde can also achieve the introduction of the hydroxymethyl group.

Chemical Transformations of the Hydroxymethyl Group (e.g., chlorination, etherification)

The hydroxyl group of the hydroxymethyl moiety is a versatile handle for further chemical modifications. Standard organic transformations can be applied to convert it into other functional groups.

Chlorination: The hydroxyl group can be converted to a chlorine atom through reaction with a chlorinating agent like thionyl chloride or phosphorus oxychloride. This transformation provides a reactive intermediate for subsequent nucleophilic substitution reactions.

Etherification: Ether derivatives can be prepared by reacting the hydroxymethylpyridinone with an alkyl halide in the presence of a base. This allows for the introduction of a wide variety of alkoxy groups, modifying the steric and electronic properties of the molecule.

Selective Substitution and Functionalization of the Pyridinone Ring (e.g., dual-functionalization of iodinated pyridinones, directed aminomethylation)

The pyridinone ring itself can be selectively functionalized to introduce additional substituents.

Dual-functionalization of Iodinated Pyridinones: Iodinated pyridinones serve as valuable intermediates for further functionalization. acs.orgorganic-chemistry.orgnih.govnih.gov The iodine atom can be introduced onto the pyridinone ring through various iodination methods. nih.gov This iodo-substituent can then participate in a range of cross-coupling reactions, such as Suzuki or Sonogashira couplings, to introduce new carbon-carbon bonds. This allows for the synthesis of highly substituted and complex pyridinone derivatives. The reactivity of the C-I bond facilitates oxidative addition in metal-catalyzed reactions. nih.gov

Directed Aminomethylation: The Mannich reaction provides a method for the aminomethylation of the pyridinone ring. capes.gov.br The regioselectivity of this reaction on 3-hydroxy-2(1H)-pyridinones can be controlled by the presence or absence of a protecting group on the 3-hydroxyl group. When the hydroxyl group is unprotected, aminomethylation tends to occur at a position directed by this group. Conversely, if the hydroxyl group is protected (e.g., as an ether), the keto group directs the aminomethylation. capes.gov.br This offers a strategic approach to selectively introduce aminomethyl groups at different positions on the pyridinone core.

Advanced Synthetic Approaches

More advanced synthetic strategies focus on developing novel and efficient methods for constructing and functionalizing the pyridinone ring system. These approaches often aim to improve regioselectivity, increase molecular complexity, and streamline the synthesis of target molecules.

One area of development involves the use of highly unsaturated intermediates like pyridynes. rsc.org The generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) derivative allows for a regioselective 3,4-difunctionalization of the pyridine ring. rsc.org This method involves the regioselective addition of a Grignard reagent to the 4-position, followed by an electrophilic quench at the 3-position, leading to various 2,3,4-trisubstituted pyridines. rsc.org While not directly demonstrated for 3-(hydroxymethyl)-2(3H)-pyridinone, this approach highlights the potential for creating highly functionalized pyridinone precursors.

Another advanced approach involves photochemical reactions. For instance, a method for the synthesis of pyrimidines containing an allomaltol unit has been developed, which undergo photochemical 6π-electrocyclization. beilstein-journals.org This strategy, while applied to a different heterocyclic system, showcases the use of photochemistry to construct complex fused ring systems that could potentially be adapted for the synthesis of novel pyridinone analogues.

Catalytic Methodologies

Catalytic approaches have revolutionized the synthesis of pyridinones by offering pathways with high efficiency, selectivity, and functional group tolerance. These methods often employ transition metals, sometimes in cooperative catalytic systems, and can be accelerated by co-catalysts like boronic acids.

Transition Metal Catalysis

Transition metal catalysis is a cornerstone of modern organic synthesis, and the construction of the 2-pyridinone ring is no exception. A variety of transition metals, including those from the 3d series, have been employed to catalyze the formation of pyridinone derivatives. rsc.orgresearchgate.net These metals can facilitate various bond-forming reactions, leading to the convergent and atom-economical assembly of the pyridinone core from simple precursors. acsgcipr.org For instance, Rhodium(III)-catalyzed strategies have been developed for the rapid construction of highly substituted 2-pyridinone scaffolds from α,β-unsaturated oximes and fluorinated diazomalonates. nih.gov This process proceeds through a site-selective alkylation via migratory insertion followed by cyclocondensation. nih.gov

The versatility of the 2-pyridonate ligand platform in coordinating with 3d transition metals has been a subject of significant study, highlighting its potential in developing powerful catalytic transformations. rsc.orgresearchgate.net The ability of the pyridonate backbone to be functionalized at four different positions allows for the synthesis of a diverse range of derivatives. rsc.org

Palladium/Norbornene Cooperative Catalysis

A sophisticated approach for the functionalization of pyridinones involves palladium/norbornene (Pd/NBE) cooperative catalysis, often referred to as the Catellani reaction. researchgate.netnih.govnih.gov This methodology allows for the simultaneous functionalization of both the ortho and ipso positions of aryl halides, merging the benefits of cross-coupling and ortho C-H activation. nih.gov While this strategy is powerful for creating polyfunctionalized arenes, its application to pyridinone synthesis has been explored for the diversity-oriented functionalization of pre-existing iodinated 2-pyridones. researchgate.net This technique has the potential to introduce a variety of substituents onto the pyridinone ring, although direct synthesis of 3-(hydroxymethyl)-2(3H)-pyridinone using this method is not explicitly detailed in the primary literature. The uniqueness of norbornene as a co-catalyst lies in its strained bicyclic structure, which facilitates fast migratory insertion and reversible β-carbon elimination. nih.gov

Boronic-Acid-Accelerated Activation

Boronic acids have emerged as effective co-catalysts in various organic transformations, including the synthesis of hydroxypyridinones. A notable example is the boronic-acid-accelerated electrophilic activation of unprotected maltols to produce N-substituted 3-hydroxy-4-pyridinones (3,4-HOPOs) in water. nih.gov This method relies on the reversible covalent interaction between the boronic acid and the 3-hydroxyl/4-carbonyl groups of the maltol, facilitating the reaction with a wide range of amines, including those that are sterically hindered or possess sensitive functional groups. nih.gov This strategy has proven to be highly efficient, with yields up to 97%, and scalable to the gram and kilogram levels. nih.gov While this specific example focuses on 3,4-HOPOs, the underlying principle of using boronic acids to accelerate reactions by activating hydroxyl and carbonyl functionalities could potentially be adapted for the synthesis of 3-(hydroxymethyl)-2(3H)-pyridinone analogues.

| Catalytic Method | Key Features | Reactants (Example) | Products (Example) | Reference(s) |

| Transition Metal Catalysis | Utilizes 3d transition metals or Rh(III) for efficient cyclization. | α,β-unsaturated oximes, fluorinated diazomalonate | Highly substituted 2-pyridones | rsc.orgresearchgate.netnih.gov |

| Palladium/Norbornene Catalysis | Simultaneous functionalization of ortho and ipso positions. | Iodinated 2-pyridones, aryl bromides | Polyfunctionalized 2-pyridones | researchgate.netnih.govnih.gov |

| Boronic-Acid-Accelerated Activation | Boronic acid facilitates electrophilic activation in water. | Unprotected maltols, various amines | N-substituted 3-hydroxy-4-pyridinones | nih.gov |

Asymmetric Synthesis of Chiral Pyridinone Derivatives

The development of asymmetric methods for the synthesis of chiral pyridinone derivatives is of significant interest due to the stereospecific interactions of chiral molecules in biological systems. These strategies often rely on the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the reaction.

Recent advances in this area include the use of N-heterocyclic carbene (NHC) catalysis for the oxidative [3+3] annulation of enals with pyrazol-5-amines, leading to the efficient synthesis of a diverse set of chiral pyrazolo[3,4-b]pyridin-6-ones with excellent yields and enantioselectivities. rsc.org Another powerful approach involves the atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines through an asymmetric multicomponent reaction catalyzed by a chiral phosphoric acid. nih.gov This method has demonstrated high yields and enantioselectivities for a broad range of substrates. nih.gov

Pyridine-oxazoline (PyOX) ligands are a class of chiral ligands that have gained prominence in asymmetric catalysis. researchgate.netrsc.org Their unique electronic and steric properties make them effective in a variety of asymmetric transformations. researchgate.net The design of these ligands and their application in developing new catalytic methodologies is an active area of research. rsc.org Although a direct asymmetric synthesis of 3-(hydroxymethyl)-2(3H)-pyridinone is not prominently featured, the principles and catalysts used in these examples provide a strong foundation for the development of such a method.

| Asymmetric Strategy | Catalyst/Ligand | Reactant Types | Product Type | Key Features | Reference(s) |

| N-Heterocyclic Carbene Catalysis | Chiral N-heterocyclic carbene | Enals, pyrazol-5-amines | Chiral pyrazolo[3,4-b]pyridin-6-ones | Excellent yields and enantioselectivities, mild conditions. | rsc.org |

| Chiral Phosphoric Acid Catalysis | Chiral phosphoric acid | 6-aryl-2-aminopyridines, aldehydes, isocyanides | Axially chiral imidazo[1,2-a]pyridines | High modularity, excellent yields and enantioselectivities. | nih.gov |

| Pyridine-Oxazoline Ligands | Chiral Pyridine-Oxazoline (PyOX) | Various substrates | Various chiral heterocycles | Versatile ligands for a range of asymmetric reactions. | researchgate.netrsc.org |

Green Chemistry Protocols for Pyridinone Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. For pyridinone synthesis, this often involves the use of environmentally benign solvents, catalysts, and energy sources.

Microwave Irradiation

Furthermore, an environmentally friendly and efficient procedure for the synthesis of novel pyridine glycosides involves the microwave-assisted reaction of 2-pyridone with 1,2,3,4,6-penta-O-acetyl-α-D-glucopyranose under solvent-free conditions using silica (B1680970) gel as a promoter. nih.gov One-pot, four-component reactions under microwave irradiation have also been developed for the synthesis of 3-pyridine derivatives in ethanol, achieving excellent yields (82-94%) in very short reaction times (2-7 minutes). acs.org These examples underscore the potential of microwave chemistry to provide rapid and efficient access to a wide range of pyridinone-based structures in a more sustainable manner. researchgate.net

| Green Chemistry Protocol | Key Features | Reactants (Example) | Product (Example) | Yield (%) | Reaction Time | Reference(s) |

| Microwave-Assisted Synthesis | Reduced reaction time, increased yields, cleaner reactions. | Highly substituted bicyclic 2-pyridones | Aminomethylated 2-pyridones | 48-93 | Not specified | nih.govacs.org |

| Microwave-Assisted Synthesis | Solvent-free, solid support. | 2-pyridone, protected glucopyranose | Pyridine glycosides | Not specified | Not specified | nih.gov |

| Microwave-Assisted Synthesis | One-pot, four-component reaction. | p-formylphenyl-4-toluenesulfonate, ethyl cyanoacetate, acetophenone (B1666503) derivatives, ammonium acetate | 3-Pyridine derivatives | 82-94 | 2-7 min | acs.org |

Chemical Reactivity and Mechanistic Studies of 3 Hydroxymethyl 2 3h Pyridinone Systems

Reactivity of the 2(3H)-Pyridinone Nucleus

The 2(3H)-pyridinone ring is a versatile scaffold in organic synthesis and medicinal chemistry, exhibiting a range of reactivities. nih.govresearchgate.net Its ambident nucleophilic character allows for reactions at both the nitrogen and oxygen atoms. The tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms is a key determinant of its reactivity. In the gas phase, the 2-hydroxypyridine tautomer is favored, while in solution, the 2-pyridone form generally predominates. nist.gov

The pyridinone nucleus can undergo various transformations, including:

N-Alkylation: The nitrogen atom of the pyridinone ring can be readily alkylated under basic conditions. acs.org

C-H Functionalization: Recent advances have enabled the site-selective functionalization of C-H bonds at various positions of the pyridinone ring, including C3, C5, and C6, through transition-metal catalysis or radical reactions. rsc.org For instance, radical trifluoromethylation has been achieved selectively at the C3 position. rsc.org

Electrophilic Substitution: The electron-rich nature of the pyridinone ring makes it susceptible to electrophilic attack, although the position of substitution can be influenced by the reaction conditions and the directing effects of existing substituents.

Cycloaddition Reactions: The diene-like character of the pyridinone ring allows it to participate in cycloaddition reactions, providing a route to more complex fused heterocyclic systems.

The reactivity of the pyridinone nucleus is summarized in the table below:

| Reaction Type | Reagents/Conditions | Outcome |

| N-Alkylation | Alkyl halide, Base | N-substituted 2-pyridinone |

| C-H Functionalization | Transition metal catalyst, Radical initiator | Site-selective C-H functionalization |

| Electrophilic Substitution | Electrophile (e.g., HNO₃/H₂SO₄) | Substituted 2-pyridinone |

| Cycloaddition | Dienophile | Fused heterocyclic system |

Transformations of the Hydroxymethyl Substituent

The hydroxymethyl group at the C3 position offers a handle for a variety of chemical modifications, further expanding the synthetic utility of 3-(hydroxymethyl)-2(3H)-pyridinone.

Intermolecular Reactions Involving the Hydroxyl Group

The primary alcohol of the hydroxymethyl group can undergo typical alcohol reactions:

Oxidation: The hydroxyl group can be oxidized to an aldehyde or a carboxylic acid depending on the oxidizing agent used. For example, oxidation of a primary hydroxyl group at the C10-position of an iridoid glycoside to an aldehyde has been achieved using 2-iodoxybenzoic acid (IBX). nih.gov

Esterification and Etherification: The hydroxyl group can be readily converted to esters and ethers through reactions with acylating or alkylating agents, respectively.

Halogenation: The hydroxyl group can be replaced by a halogen atom using standard halogenating reagents.

Intramolecular Cyclization and Rearrangement Reactions

The proximity of the hydroxymethyl group to the pyridinone ring facilitates intramolecular reactions. amanote.com

Intramolecular Cyclization: Under appropriate conditions, the hydroxyl group can participate in intramolecular cyclization reactions. For instance, acyclic nucleoside analogues containing a hydroxymethyl group have been shown to undergo intramolecular Michael addition to form bicyclic compounds. nih.gov The formation of tricyclic quinazolinones has also been achieved through the intramolecular cyclization of related systems. nih.gov

Rearrangement Reactions: The 3-(hydroxymethyl)-2(3H)-pyridinone system can undergo rearrangement reactions, often triggered by heat or the presence of catalysts. mdpi.com These rearrangements can lead to the formation of isomeric structures or entirely new heterocyclic scaffolds.

Mechanistic Investigations of Pyridinone Formation and Rearrangement

The synthesis of the 2-pyridinone core can be achieved through various methods, with the Blaise and Schmidt reactions being notable examples for which mechanistic studies have provided significant insights.

Blaise Reaction Mechanisms

The Blaise reaction is a powerful tool for the synthesis of β-enamino esters or β-keto esters, which can be precursors to pyridinones. wikipedia.orgorganic-chemistry.org The reaction involves the zinc-mediated coupling of an α-bromoester with a nitrile. wikipedia.org The generally accepted mechanism proceeds through the following steps:

Organozinc Formation: Zinc metal reacts with the α-bromoester to form an organozinc intermediate, a Reformatsky reagent. wikipedia.orgorganic-chemistry.org

Nucleophilic Addition: The organozinc reagent adds to the electrophilic carbon of the nitrile. wikipedia.org

Intermediate Formation: A metalloimine intermediate is formed. wikipedia.org

Hydrolysis/Workup: Hydrolysis of the intermediate with aqueous acid or base yields the final β-ketoester or β-enamino ester, respectively. wikipedia.orgorganic-chemistry.org

A vinylogous version of the Blaise reaction has been developed for the direct synthesis of C(6)-substituted pyridin-2-ones. researchgate.net This tandem, one-pot process involves the reaction of a nitrile with a Reformatsky reagent and a 1,3-enyne, proceeding through regio- and chemoselective addition, isomerization, cyclization, and aromatization. nih.gov

Schmidt-Type Reaction Mechanisms

The Schmidt reaction involves the reaction of hydrazoic acid or an alkyl azide (B81097) with a carbonyl compound, alkene, or alcohol, typically in the presence of an acid catalyst. libretexts.orgorganic-chemistry.org This reaction can be used to synthesize amides and lactams, which are structurally related to pyridinones. researchgate.net The mechanism generally involves the migration of a substituent from carbon to nitrogen with the expulsion of dinitrogen. libretexts.org

In the context of pyridinone synthesis, a Schmidt-type reaction can be envisioned for the formation of the lactam ring. For ketones, the reaction proceeds via an azidohydrin intermediate which then rearranges to form an amide. organic-chemistry.org The reaction with carboxylic acids involves the formation of an acyl azide intermediate that rearranges to an isocyanate, which can then be hydrolyzed to an amine. organic-chemistry.org

The table below outlines the key mechanistic features of these reactions:

| Reaction | Key Intermediates | Key Mechanistic Steps | Product Type |

| Blaise Reaction | Organozinc (Reformatsky) reagent, Metalloimine | Organozinc formation, Nucleophilic addition to nitrile, Hydrolysis | β-Ketoester or β-Enamino ester |

| Vinylogous Blaise Reaction | Blaise reaction intermediate | Tandem addition, isomerization, cyclization, aromatization | Polysubstituted Pyridinone |

| Schmidt Reaction | Azidohydrin, Acyl azide, Isocyanate | Nucleophilic addition of azide, Rearrangement with N₂ extrusion | Amide, Lactam, Amine |

Theoretical and Computational Chemistry of 3 Hydroxymethyl 2 3h Pyridinone Systems

Quantum Chemical Calculations and Molecular Modeling Approaches (e.g., Ab Initio, DFT)

Quantum chemical calculations, particularly ab initio methods and Density Functional Theory (DFT), have been instrumental in elucidating the properties of pyridinone systems. wayne.edunih.govnih.gov Ab initio calculations, which are based on first principles without empirical parameters, have been employed to investigate the tautomerism of molecules like 2-pyridone. wayne.edu These studies often require extensive basis sets and consideration of electron correlation to achieve quantitative agreement with experimental data. wayne.eduwayne.edu

DFT methods, which approximate the complex many-electron problem by focusing on the electron density, have proven to be a powerful and efficient tool for studying pyridinone derivatives. nih.govnih.gov Functionals such as B3LYP are commonly used, often in conjunction with basis sets like 6-311++G(d,p), to optimize molecular geometries and predict various spectroscopic and electronic properties. nih.govmdpi.com For instance, DFT calculations have been successfully used to analyze the vibrational spectra (FTIR and Raman), and NMR chemical shifts of pyridinium (B92312) derivatives, with improved accuracy when solvent effects are included in the models. nih.gov

These computational approaches are not limited to single molecules. They are also applied to understand intermolecular interactions, such as the formation of hydrogen-bonded dimers, which are a characteristic feature of 2-pyridone chemistry. acs.org The choice of method and basis set is critical and is often validated by comparing calculated results with experimental spectroscopic data. nih.govnih.gov

Computational Analysis of Tautomeric Equilibria and Conformational Landscapes

The tautomeric equilibrium between the lactam (pyridinone) and lactim (hydroxypyridine) forms is a hallmark of 2-pyridone chemistry and has been a subject of extensive computational analysis. nih.govwuxibiology.com For the parent 2-pyridone/2-hydroxypyridine (B17775) system, ab initio and DFT calculations have been used to determine the relative stabilities of the tautomers. wayne.edunih.gov The energy difference is subtle, and the favored tautomer can depend on the phase (gas or condensed) and the solvent. nih.govwuxibiology.comwikipedia.org In the gas phase, some high-level calculations suggest a slight preference for the 2-hydroxypyridine form, while in polar solvents, the 2-pyridone tautomer is generally more stable. nih.govwikipedia.org

Computational studies have shown that the direct intramolecular proton transfer required for tautomerization has a high energy barrier. wikipedia.org Instead, tautomerization is often facilitated by intermolecular proton transfer within dimers or through solvent-assisted mechanisms. wikipedia.org

For substituted pyridinones like 3-(hydroxymethyl)-2(3H)-pyridinone, computational methods can predict how substituents influence the tautomeric equilibrium. The introduction of a hydroxymethyl group can affect the electronic properties and hydrogen-bonding capabilities of the molecule, thereby shifting the equilibrium. These computational analyses help in understanding the conformational preferences and the potential for intramolecular hydrogen bonding, which can further stabilize one tautomer over the other. The study of related systems, such as 2-hydroxypyridine, shows that the equilibrium is sensitive to solvent properties, a phenomenon that can be rationalized through computational models that account for solute-solvent interactions. wuxibiology.com

Molecular Structure and Geometry Optimization

Theoretical calculations are fundamental for determining the precise three-dimensional structure of 3-(hydroxymethyl)-2(3H)-pyridinone. Geometry optimization is a standard procedure in computational chemistry where the goal is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov

Using methods like DFT with appropriate basis sets (e.g., B3LYP/6-311++G(d,p)), researchers can calculate equilibrium bond lengths, bond angles, and dihedral angles with high accuracy. nih.govnih.gov For the related 2-pyridone, calculations show characteristic differences in the bond lengths of the lactam and lactim forms. The 2-pyridone form exhibits alternating single and double bond character in the ring, whereas the 2-hydroxypyridine tautomer shows bond lengths more indicative of an aromatic system. wuxibiology.com

For instance, in a study of 2-hydroxypyridine and 2-pyridone using DFT, the calculated C-C bond distances in 2-hydroxypyridine were found to be relatively uniform (around 1.38-1.40 Å), which is characteristic of an aromatic ring. wuxibiology.com In contrast, the C-C bonds in 2-pyridone showed significant alternation between shorter (double bond-like, ~1.35 Å) and longer (single bond-like, ~1.43-1.45 Å) distances. wuxibiology.com These computational findings are crucial for interpreting experimental data from techniques like X-ray crystallography and microwave spectroscopy. nih.gov

Intermolecular Interactions and Solid-State Phenomena

In the solid state, the structure and properties of 3-(hydroxymethyl)-2(3H)-pyridinone are governed by a network of intermolecular interactions. Computational methods are invaluable for analyzing these forces, which include strong hydrogen bonds and weaker interactions like π-stacking. nih.govnih.gov

Hydrogen Bonding: The 2-pyridone moiety is well-known for forming robust hydrogen-bonded dimers through N-H···O interactions. wikipedia.orgacs.org These interactions are a dominant feature in the crystal structures of many pyridone derivatives. nih.gov Computational studies can quantify the strength of these hydrogen bonds and analyze their geometry. acs.org The presence of the hydroxymethyl group in 3-(hydroxymethyl)-2(3H)-pyridinone introduces an additional site for hydrogen bonding (O-H···O or O-H···N), potentially leading to more complex and extended three-dimensional networks in the solid state. researchgate.net These interactions play a significant role in the crystal packing and can influence the physical properties of the material. nih.gov

Prediction of Electronic Properties and Reactivity Profiles

Computational chemistry provides powerful tools to predict the electronic properties and reactivity of 3-(hydroxymethyl)-2(3H)-pyridinone. Key to this is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comresearchgate.net

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. mdpi.com A smaller gap generally suggests higher reactivity. doi.org For pyridone derivatives, DFT calculations are commonly used to determine these orbital energies and visualize their spatial distribution. researchgate.netdoi.org

This analysis can reveal the most likely sites for electrophilic and nucleophilic attack. For instance, the distribution of the LUMO can indicate regions susceptible to attack by nucleophiles, while the HOMO distribution highlights areas prone to electrophilic attack. doi.org

Furthermore, computational methods can be used to calculate various reactivity descriptors, such as electronegativity, chemical hardness, and softness, which are derived from the HOMO and LUMO energies. mdpi.com These parameters provide a quantitative measure of the molecule's reactivity and can be used to compare the reactivity of different derivatives. This information is invaluable for understanding the chemical behavior of 3-(hydroxymethyl)-2(3H)-pyridinone and for designing new molecules with specific reactivity profiles. irjweb.com

Interactive Data Table: Calculated Properties of 2-Pyridone Tautomers This table presents a selection of computationally derived properties for the tautomers of 2-pyridone, which serves as a model for understanding the behavior of 3-(hydroxymethyl)-2(3H)-pyridinone. html

| Property | 2-Hydroxypyridine (Lactim) | 2-Pyridone (Lactam) | Computational Method | Reference |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | -0.3 | Ab Initio | nih.gov |

| Relative Energy in Gas Phase (kJ/mol) | Preferred by 5-9 kJ/mol | - | M062X and CCSD | mdpi.com |

| Relative Energy in Gas Phase (kJ/mol) | - | Preferred by 1-3 kJ/mol | B3LYP | mdpi.com |

| C2-C3 Bond Length (Å) | ~1.38-1.40 | ~1.43-1.45 | DFT | wayne.edu |

| C3-C4 Bond Length (Å) | ~1.38-1.40 | ~1.35 | DFT | wayne.edu |

Applications of 3 Hydroxymethyl 2 3h Pyridinone in Chemical Biology and Advanced Organic Synthesis

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

3-(Hydroxymethyl)-2(3H)-pyridinone serves as a crucial starting material for synthesizing more complex molecular architectures. Its inherent functionality, including the hydroxymethyl group and the pyridinone core, allows for a variety of chemical transformations. The pyridinone scaffold itself is a key component in many natural products and has been the focus of extensive research to develop efficient synthetic routes for its formation and functionalization. iipseries.org

The development of novel synthetic methods has made 2-pyridone scaffolds, including 3-(hydroxymethyl)-2(3H)-pyridinone, readily accessible for use in drug discovery and other organic synthesis applications. iipseries.org These methods include transition metal-catalyzed reactions, such as C-H activation and cross-coupling, which facilitate the late-stage diversification of existing compounds and simplify the creation of complex derivatives. iipseries.org The versatility of the pyridinone core allows for its use as a bioisostere for various other chemical groups like amides, pyridines, and phenols, making it a valuable component in designing new drug-like molecules. nih.gov

Development of Peptidomimetics and Non-Peptidic Mimics based on the Pyridinone Scaffold

Peptidomimetics are compounds designed to mimic the structure and function of peptides, but with improved stability and bioavailability. The pyridinone scaffold is an excellent platform for developing such molecules. nih.gov Its rigid structure can be functionalized to present key pharmacophores in a specific spatial arrangement, mimicking the secondary structures of proteins like α-helices. nih.govnih.gov

Researchers have successfully used solid-phase synthesis to create libraries of pyridinone-based peptidomimetics. nih.gov For example, pyrrolopyrimidine-based α-helix mimetics have been synthesized using a pyridinone-related scaffold, demonstrating the utility of this core in creating molecules that can modulate protein-protein interactions. nih.gov The ability to easily modify the pyridinone ring allows for fine-tuning of the molecule's properties to achieve desired biological activity. nih.gov

Synthesis of Fused Heterocyclic Systems

The reactivity of the 2-pyridone ring makes it an ideal precursor for the synthesis of various fused heterocyclic systems. These fused systems often exhibit significant biological activity and are of great interest in medicinal chemistry.

Selenopheno[2,3-b]pyridines: These selenium-containing heterocycles have garnered interest for their potential as bioactive molecules. researchgate.net Synthetic routes to selenopheno[2,3-b]pyridines often involve the cyclization of appropriately substituted pyridines. researchgate.netnih.govnih.gov For instance, substituted selenopheno[2,3-b]pyridines can be prepared from 3-(arylethynyl)-2-(alkylthio)pyridines through electrophilic cyclization. researchgate.net The resulting compounds have been investigated for their antimicrobial properties. nih.gov

Furo[2,3-b]pyridines: Also known as 7-azabenzofurans, these compounds are attractive due to their diverse biological activities. researchgate.net Synthetic strategies often involve the cyclization of 2-halopyridines or pyridine (B92270) N-oxides. nih.gov One-pot syntheses involving Sonogashira couplings followed by heteroannulations have also been developed. nih.gov The resulting furo[2,3-b]pyridine (B1315467) core can be further functionalized for structure-activity relationship (SAR) studies. nih.gov

Pyrano[2,3-b]pyridines: Derivatives of pyrano[2,3-b]pyridine have been synthesized through cyclo-condensation reactions. ekb.eg For example, a multi-component reaction involving an aldehyde, 4-hydroxy-pyridin-2(1H)-one, and malononitrile (B47326) can efficiently produce pyrano[3,2-c]pyridone derivatives. nih.gov These compounds have been evaluated for their antimicrobial and other biological activities. ekb.eg

Thieno[2,3-b]pyridinones: These compounds have been synthesized and evaluated as glycine (B1666218) antagonists at the N-methyl-d-aspartate (NMDA) receptor. acs.org The synthesis typically involves the cyclization of substituted thiophenes. acs.orgnih.govrsc.org The substitution pattern on the thieno[2,3-b]pyridinone core can be optimized to achieve high in vitro potencies. acs.org

Naphthyridones: The 1,6-naphthyridin-2(1H)-one scaffold can be synthesized from a preformed pyridone ring. nih.govresearchgate.net This approach allows for the introduction of a diverse set of substituents at various positions of the naphthyridone core. nih.gov A three-component reaction has also been developed to form dihydro-2,7-naphthyridine-1-ones, which can then be oxidized to naphthyridones. acs.org

| Fused Heterocyclic System | General Synthetic Approach | Key Starting Materials |

| Selenopheno[2,3-b]pyridines | Electrophilic cyclization of substituted pyridines. researchgate.net | 3-(Arylethynyl)-2-(alkylthio)pyridines, Diorganyl dichalcogenides. researchgate.net |

| Furo[2,3-b]pyridines | Nucleophilic aromatic substitution and ring closure. nih.gov | 2-Halopyridines, Pyridine N-oxides. nih.gov |

| Pyrano[2,3-b]pyridines | Multi-component cyclo-condensation reactions. ekb.egnih.gov | Aldehydes, 4-Hydroxy-pyridin-2(1H)-one, Malononitrile. nih.gov |

| Thieno[2,3-b]pyridinones | Cyclization of substituted thiophenes. acs.org | Substituted thiophenes with appropriate functional groups. acs.org |

| Naphthyridones | Annulation of a second ring onto a preformed pyridone. nih.govresearchgate.net | Substituted 2-pyridones, Aldehydes, Amines. acs.org |

Design and Synthesis of Nucleoside Analogues

Nucleoside analogues are a cornerstone of antiviral and anticancer therapies. nih.gov The unique properties of the 3-hydroxy-2-pyridone scaffold have led to its incorporation into nucleoside structures to create novel therapeutic agents. The synthesis of 3-hydroxy-2- and -4-pyridone nucleosides has been accomplished through direct condensation of the silylated pyridone bases with protected ribofuranose or arabinofuranose derivatives. researchgate.net

In these syntheses, trimethylsilyl (B98337) triflate is often used as a catalyst to facilitate the glycosylation reaction. researchgate.net The separation of anomers can be achieved at a later stage after further chemical modification of the pyridone's hydroxyl group. researchgate.net These synthetic nucleoside analogues have been evaluated for their potential as antitumor agents, with some showing activity against cancer cell lines in vitro. researchgate.net The combination of the pyridone heterocycle with a sugar moiety can lead to compounds with interesting biological profiles. nih.gov

Strategies for Diversity-Oriented Synthesis based on Pyridinone Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for creating libraries of structurally diverse small molecules for high-throughput screening. cam.ac.uk The pyridinone scaffold is well-suited for DOS due to its multiple points of functionalization. nih.goviipseries.org By employing a privileged substructure-based DOS approach, libraries of polyheterocycles embedded with the pyridinone core can be generated. researchgate.net

These strategies often involve branching reaction pathways where a common intermediate is subjected to various reaction conditions to produce a range of different molecular skeletons. cam.ac.ukresearchgate.net For example, ortho-alkynylpyrimidine carbaldehydes can be used as starting materials to generate a variety of fused pyrimidine-containing heterocycles through silver- or iodine-mediated tandem cyclization reactions. researchgate.net This approach allows for the rapid exploration of chemical space around the pyridinone core, increasing the probability of discovering novel bioactive compounds. researchgate.netnih.gov

Isotope Labeling for Research and Mechanistic Studies

Isotope labeling is an indispensable tool for elucidating reaction mechanisms and studying the metabolic fate of drug candidates. While specific examples of isotope labeling of 3-(hydroxymethyl)-2(3H)-pyridinone are not extensively detailed in the provided search results, the general principles of isotopic labeling would apply.

For mechanistic studies of reactions involving the pyridinone scaffold, isotopes such as ¹³C, ¹⁵N, or deuterium (B1214612) could be incorporated at specific positions. For instance, a ¹³C-labeled carbonyl group could be used to follow the course of a cyclization reaction, while deuterium labeling on the hydroxymethyl group could help to understand its role in a particular transformation. The synthesis of such labeled compounds would likely follow established synthetic routes, using isotopically enriched starting materials. The analysis of the products and intermediates by techniques like NMR spectroscopy and mass spectrometry would then provide valuable insights into the reaction mechanism.

Natural Occurrence and Context of Pyridinone Structures

Isolation of Pyridinone-Containing Alkaloids from Natural Sources (e.g., fungal strains)

Pyridinone alkaloids are notable secondary metabolites produced by various microorganisms, particularly fungal strains isolated from marine environments. mdpi.comnih.gov Researchers have successfully isolated and characterized numerous pyridone-containing compounds from these fungi, highlighting nature's ability to synthesize these complex structures.

Fermentation of fungal strains in specific culture media allows for the extraction and subsequent purification of these alkaloids. For instance, chemical investigation of a deep-sea-derived fungus, Arthrinium sp. UJNMF0008, led to the isolation of several 4-hydroxy-2-pyridone alkaloids. mdpi.com Similarly, cultivation of a Penicillium sp. isolated from a brown alga yielded new 2-pyridone alkaloids. nih.govresearchgate.net Another marine-derived fungus, Penicillium oxalicum QDU1, was found to produce a series of eleven new pyridone alkaloids, termed penicipyridones. acs.orgnih.gov These discoveries underscore the rich biodiversity of fungi as a source for novel natural products based on the pyridinone scaffold.

Table 1: Examples of Pyridinone Alkaloids from Fungal Sources

| Fungal Strain | Isolated Compound(s) | Source Environment |

|---|---|---|

| Arthrinium sp. UJNMF0008 | Arthpyrones D–K, Apiosporamide, Arthpyrone B | Deep-sea sediment (South China Sea) mdpi.com |

| Penicillium oxalicum QDU1 | Penicipyridones A–K | Marine-derived acs.orgnih.gov |

| Penicillium sp. | PF1140 and two other 2-pyridone alkaloids | Marine brown alga (Xiphophora gladiata) nih.govresearchgate.net |

Identification of Pyridinones as Endogenous Metabolites

Beyond their role as fungal secondary metabolites, pyridinone structures are also recognized as endogenous metabolites in mammals. nih.gov Their presence is closely linked to the metabolism of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial cofactor in cellular redox reactions. nih.govacs.org

Nicotinamide, a component of NAD+, can be methylated and subsequently oxidized to form N-methylated pyridones, which are common urinary metabolites. nih.gov Furthermore, non-methylated pyridone ribosides—where a ribose sugar is attached to the pyridone ring—have been detected in mammalian urine since the 1970s. nih.gov These compounds are considered products of NAD+ overoxidation. acs.org The three isomers of pyridone riboside (PYR) have been identified in biological specimens, with the 4-PYR isomer's abundance often increasing with age, oxidative stress, and certain diseases. nih.govacs.org These endogenous pyridones are formed through metabolic pathways, such as the action of aldehyde oxidase on nicotinamide riboside. acs.org

Table 2: Key Endogenous Pyridinone-Related Metabolites

| Metabolite | Abbreviation | Precursor | Significance |

|---|---|---|---|

| N-methyl-2-pyridone-5-carboxamide | N-Me-2-PY | N-methyl-nicotinamide | NAD+ catabolite nih.gov |

| N-methyl-4-pyridone-3-carboxamide | N-Me-4-PY | N-methyl-nicotinamide | NAD+ catabolite nih.gov |

| 1-ribosyl-3-carbamoyl-4-oxo-pyridine | 4-PYR | Nicotinamide Riboside / ox-NAD | Product of NAD+ overoxidation nih.govacs.org |

Structural Relationship to Other Natural Product Scaffolds

The pyridinone ring is a versatile structural motif that shares relationships with several other important natural product scaffolds. In medicinal chemistry, it is often employed as a bioisostere—a substituent or group with similar physical or chemical properties that imparts similar biological responses. frontiersin.orgnih.gov The pyridinone scaffold can serve as a bioisosteric replacement for amides, pyridines, pyranones, pyrimidines, pyrazines, and even phenol (B47542) rings. frontiersin.orgnih.gov This versatility allows it to act as both a hydrogen bond donor and acceptor, making it a valuable component in drug design. nih.gov

The pyridinone core is also an integral part of more complex, fused heterocyclic systems found in nature. For example, the pyrano[3,2-c]pyridone motif is a structural framework present in a number of alkaloids that exhibit diverse biological activities. researchgate.net The fundamental pyridine (B92270) ring itself is a nuclear component in thousands of drug molecules and a vast array of natural alkaloids, including well-known compounds derived from plants. rsc.org The structural features of nitrogen-containing heterocycles like pyridinone are highly favorable in drug discovery due to their potential for broad bioactivity and improved water solubility compared to their carbocyclic or oxygen-based counterparts. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| 3-(Hydroxymethyl)-2(3H)-pyridinone |

| 4-hydroxy-2-pyridone |

| Apiosporamide |

| Arthpyrone B |

| Arthpyrones D–K |

| N-hydroxy-2-pyridone |

| PF1140 |

| Penicipyridones A–K |

| Pyridoxatin |

| Trichodin A |

| Trichodin B |

| N-methyl-2-pyridone-5-carboxamide |

| N-methyl-4-pyridone-3-carboxamide |

| Nicotinamide |

| Nicotinamide adenine dinucleotide (NAD+) |

| Nicotinamide riboside |

| Pyridine |

| Pyrimidine |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.